![molecular formula C16H17ClFNO2 B1391437 (R)-Methyl 2-amino-3-(4'-fluoro-[1,1'-biphenyl]-4-yl)propanoate hydrochloride CAS No. 1212392-21-6](/img/structure/B1391437.png)
(R)-Methyl 2-amino-3-(4'-fluoro-[1,1'-biphenyl]-4-yl)propanoate hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound consists of a biphenyl group, a fluorine atom, an amino group, and a propanoate group. The specific 3D structure is not provided in the available resources.
Chemical Reactions Analysis
Biphenyl compounds, which this compound is a part of, undergo various chemical reactions similar to benzene as they both undergo electrophilic substitution reaction . The specific chemical reactions that this compound undergoes are not provided in the available resources.
Scientific Research Applications
Antitumor Activities : A study by Xiong Jing (2011) synthesized derivatives from L-tyrosine methyl ester and D-tyrosine ethyl ester. These compounds exhibited selective anti-tumor activities, suggesting the R-configuration's contribution to this effect (Xiong Jing, 2011).
Analgesic Potential : Muhammad Zaheer et al. (2021) reported the synthesis and in vivo analgesic activity of derivatives, including microwave-assisted synthesis of 4-(benzylideneamino)-3-(1-(2-fluoro-[1,1′-biphenyl]-4-yl)ethyl)-1H-1,2,4-triazole-5(4H)-thione derivatives. These compounds were evaluated for their potential as analgesic agents, revealing several as potent analgesics (Muhammad Zaheer et al., 2021).
Radiochemical Synthesis for PET Imaging : Luo et al. (2019) accomplished automated synthesis of a radiopharmaceutical targeting sphingosine-1 phosphate receptor 1 for PET imaging. This demonstrates the application in imaging and diagnostics (Zonghua Luo et al., 2019).
Antimalarial Activity : A 1986 study by Werbel et al. prepared derivatives showing significant correlation with antimalarial potency, demonstrating potential in malaria treatment (L. M. Werbel et al., 1986).
Amino Acid Ester Derivatives Containing 5-Fluorouracil : J. Xiong et al. (2009) synthesized amino acid ester derivatives containing 5-fluorouracil. These compounds showed notable inhibitory effects against liver cancer, indicating their potential in cancer therapy (J. Xiong et al., 2009).
Cardiovascular Pharmacological Profiles : A study by Pérez-Alvarez et al. (1999) evaluated the cardiovascular pharmacological profiles of novel indorenate analogs, including derivatives similar to the compound . This research contributes to understanding cardiovascular effects and potential therapeutic applications (V. Pérez-Alvarez et al., 1999).
Mechanism of Action
Target of Action
Related compounds such as 3-fluoro-4-hydroxyprolines have been shown to interact with the von hippel lindau (vhl) e3 ligase . This protein is involved in targeted protein degradation, suggesting that the compound may have a similar target.
Mode of Action
It is known that fluorinated hydroxyprolines can bind to the vhl e3 ligase in a stereoselective fashion . This suggests that the compound may interact with its target protein in a similar manner, potentially leading to changes in protein degradation pathways.
Biochemical Pathways
This could have downstream effects on a variety of cellular processes, including cell growth and response to stress .
Pharmacokinetics
Related compounds such as 3-fluoro-4-hydroxyprolines have been incorporated into ligands and protacs (proteolysis targeting chimeras), suggesting that they have suitable pharmacokinetic properties for these applications .
Result of Action
This could have a variety of effects depending on the specific proteins targeted .
properties
IUPAC Name |
methyl (2R)-2-amino-3-[4-(4-fluorophenyl)phenyl]propanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO2.ClH/c1-20-16(19)15(18)10-11-2-4-12(5-3-11)13-6-8-14(17)9-7-13;/h2-9,15H,10,18H2,1H3;1H/t15-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRRRLQSVWDNHDW-XFULWGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)C2=CC=C(C=C2)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CC1=CC=C(C=C1)C2=CC=C(C=C2)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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